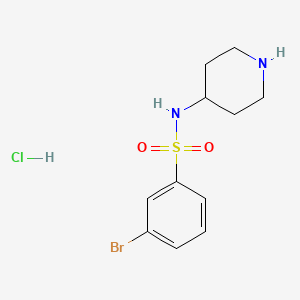

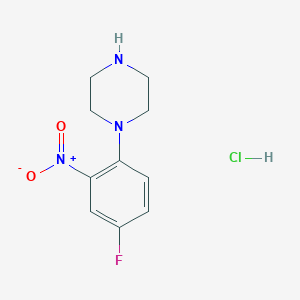

3-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with various bromination, chlorination, and elimination reactions. For example, the synthesis of a CCR5 antagonist involved the preparation of an intermediate through elimination, reduction, and bromination reactions using chlorobenzene derivatives and bromohydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "3-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Structural characterization techniques such as NMR, IR, MS, and X-ray diffraction are commonly employed to confirm the identity and purity of synthesized compounds . For instance, the crystal structure of a dichloro-benzenesulfonyl derivative was determined, showing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . These techniques would be essential in analyzing the molecular structure of "3-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride."

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "3-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride." However, the reactivity of similar compounds, such as sulfonamide derivatives, can be inferred. These compounds may undergo further substitution reactions, and their bromo and sulfonamide groups could be reactive sites for coupling with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, related compounds exhibit specific thermal properties, such as stability over a range of temperatures . Theoretical calculations, such as density functional theory (DFT), can predict electronic parameters and reactive sites, which are crucial for understanding the reactivity and stability of the compound . These methods would likely be applicable to "3-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" to predict its properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Cheng De-ju (2015) on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlights the interest in molecules with active groups such as pyridine, benzenesulfonyl, and bromine. These small molecular antagonists are potential candidates for preventing human HIV-1 infection, showcasing the importance of such compounds in medicinal chemistry research Cheng De-ju, 2015.

Photodynamic Therapy

- Research on zinc phthalocyanines substituted with benzenesulfonamide derivatives containing Schiff base groups demonstrates their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.

Antimicrobial Activity

- A study on the synthesis, characterization, and antimicrobial activity of novel triazine-2-ylamino-N-(pyrimidin-2-yl)benzenesulfonamides demonstrated significant antimicrobial activity against various microbial strains. This indicates the potential of benzenesulfonamide derivatives in developing new antimicrobial agents Desai, Makwana, & Senta, 2016.

Enzyme Inhibition

- The design, synthesis, and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent carbonic anhydrase IX inhibitors demonstrate the potential of these compounds in cancer research. The high potency and selectivity of these inhibitors against carbonic anhydrase IX, a target for anticancer agents, suggest their relevance in medicinal chemistry Lolak, Akocak, Bua, & Supuran, 2019.

Solid-State Characterization

- A study on the single-crystal X-ray and solid-state NMR characterization of AND-1184 and its hydrochloride form, which is a potential API for treating dementia, shows the importance of structural investigation in drug development. The detailed structural analysis helps in understanding the compound's physicochemical properties and potential therapeutic applications Pawlak, Szczesio, & Potrzebowski, 2021.

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .

Mode of Action

By competing with PABA for the active site of the enzyme, sulfonamides inhibit the production of folic acid, which is crucial for bacterial growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, thereby inhibiting their growth and multiplication .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Eigenschaften

IUPAC Name |

3-bromo-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S.ClH/c12-9-2-1-3-11(8-9)17(15,16)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDILHDIEBWBFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233958-23-0 | |

| Record name | Benzenesulfonamide, 3-bromo-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027090.png)

![tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027091.png)

![tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027096.png)